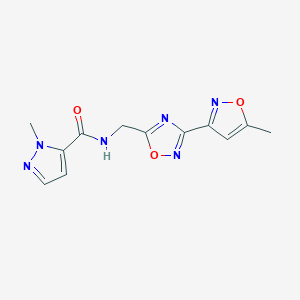

![molecular formula C14H16Cl2F2N2 B2983748 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2097935-41-4](/img/structure/B2983748.png)

1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

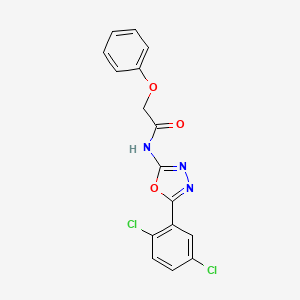

1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C14H16Cl2F2N2 and a molecular weight of 321.19. It is a derivative of hydrazines, which are a class of chemical compounds with two nitrogen atoms linked via a covalent bond .

Synthesis Analysis

Hydrazines can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups . The synthesis of hydrazines often involves the reaction of hydrazine with alkylating compounds such as alkyl halides, or by reduction of nitroso derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by two nitrogen atoms linked via a covalent bond, carrying two 3-fluorophenylmethyl substituents . The exact structure would require further analysis through methods such as X-ray crystallography .Chemical Reactions Analysis

Hydrazines are known to be good reducing agents . They can react with various compounds, including 1,3-dielectrophilic compounds like 1,3-dicarbonyl or structures possessing a carbonyl group, such as enones, ynones, and vinyl ketones .Scientific Research Applications

Fluorescence Sensing and Bioanalysis : A study by Li et al. (2016) highlighted the use of a BOPHY derivative (similar in structure to 1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride) for the selective sensing of Cu2+. This compound displayed significant fluorescence enhancement in the presence of Cu2+, suggesting its potential application in fluorescence sensing and bioanalysis.

pH Sensor Development : Another research by Jiang et al. (2015) synthesized a mono-substitutional BOPHY derivative that exhibited strong fluorescence upon protonation, making it a candidate for a pH probe in various applications.

Fluorescent Chemosensor for Metal Ions : In 2022, Hoque et al. developed a Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide sensor for sensing metal ions. The sensor demonstrated visible color change and fluorescence enhancement, indicating its application in metal ion detection.

Cancer Therapeutics : A 1985 study by Shyam et al. focused on synthesizing N,N'-bis(arylsulfonyl)hydrazines (related to the compound ) and evaluating them for antineoplastic activity against various tumors, signifying its potential in cancer treatment.

Photophysical Property Investigations : A 2018 study by Jiang et al. synthesized BOPHY derivatives and investigated their photophysical properties, including fluorescence quenching and emission enhancement, which are essential for developing advanced fluorescent materials.

Antineoplastic Prodrug Development : Research by Baumann et al. (2010) on 1,2-bis(methylsulfonyl)hydrazines, similar in structure to the compound of interest, demonstrated its use as a prodrug that selectively activates in oxygen-deficient cells, offering a strategy for targeted cancer therapy.

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name |

1,1-bis[(3-fluorophenyl)methyl]hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2.2ClH/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12;;/h1-8H,9-10,17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFAQTIEFXLWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN(CC2=CC(=CC=C2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2983671.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)

![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)